molecular formula C10H12O2 B073678 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- CAS No. 1129-21-1

3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-

Cat. No. B073678
CAS RN: 1129-21-1
M. Wt: 164.2 g/mol
InChI Key: WZJTXQRITQYKKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexadiene derivatives, such as 5,6-dimethylene-2-cyclohexene-1,4-dione, involves thermal ring opening of four-membered rings at high temperatures, leading to highly reactive substances that can undergo dimerization or Diels-Alder reactions to yield polycyclic 1,4-benzoquinones (Kanao & Oda, 1984). Another synthesis approach utilizes Michael additions to nitro-olefins for preparing derivatives like 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones (Ansell, Moore, & Nielsen, 1971).

Molecular Structure Analysis

The molecular structures of cyclohexadiene derivatives have been elucidated through various methods, including X-ray diffraction. For instance, the structure of 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one was determined, showing evidence for intermolecular hydrogen bonding due to short intermolecular distances between oxygen atoms (Ansell, Moore, & Nielsen, 1971).

Chemical Reactions and Properties

Cyclohexadiene derivatives participate in various chemical reactions, including Diels-Alder reactions and Michael additions, which are pivotal in synthesizing complex organic molecules. The reactivity of these compounds is often attributed to their highly strained ring structures and the presence of reactive functional groups, making them suitable for constructing polycyclic and heterocyclic compounds.

Physical Properties Analysis

The physical properties of cyclohexadiene derivatives, such as boiling points, solubility, and crystal structures, have been studied to understand their behavior in different environments. For example, the boiling point and solubility of 1,4-Cyclohexadiene, 1,5-Dimethoxy, a related derivative, indicate its utility in organic synthesis due to its solubility in common organic solvents and ability to undergo hydrolysis to yield cyclohexane-1,3-dione (Mori & Takikawa, 2004).

Chemical Properties Analysis

The chemical properties of cyclohexadiene derivatives, such as reactivity patterns and the ability to form various adducts, are crucial for their application in synthetic chemistry. The generation and reactions of 5,6-dimethylene-2-cyclohexene-1,4-diones demonstrate their potential in creating polycyclic 1,4-benzoquinones through thermal ring opening and Diels-Alder reactions (Kanao & Oda, 1984).

Scientific Research Applications

  • Polymorphism in Related Compounds : Kumar et al. (2004) studied a compound closely related to 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-, which exhibited concomitant polymorphism. This phenomenon, where a compound exists in more than one crystalline form, was observed in structures stabilized by weak hydrogen bonds (Kumar, Sheela, Nair, & Rath, 2004).

  • Cycloaddition Reactions : Laskowski et al. (2014) investigated the reaction of a similar silylene with organic 1,3-dienes and 1,2-diketones, leading to the formation of cycloaddition products. These findings are significant for understanding the reactivity of compounds like 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- (Laskowski, Junold, Kupper, Baus, Burschka, & Tacke, 2014).

  • Facial Selectivity in Reactions : Morrison et al. (2006) explored the facial selectivities in 4 + 2 reactions of cyclohexadienes, including those with substituents like isopropenyl and isopropyl groups. The study concluded that dienophiles attack the face opposite these groups, which is relevant to understanding the stereochemistry in reactions of similar dienes (Morrison, Vaters, Miller, & Burnell, 2006).

  • Reactions with Nitro-olefins : Ansell et al. (1971) reported that cyclohexane-1,3-dione behaves abnormally in Michael additions to nitro-olefins, leading to the formation of unique compounds. This highlights the distinctive reactivity of cyclohexadiene derivatives in specific reaction contexts (Ansell, Moore, & Nielsen, 1971).

  • Photoisomerization and Photocyclization : Ujike et al. (2005) studied the photoisomerization and photocyclization of 3,5-cyclohexadiene-1,2-diimine derivatives. Their research contributes to understanding the photochemical behavior of related cyclohexadiene compounds (Ujike, Akai, Kudoh, & Nakata, 2005).

properties

IUPAC Name

4-tert-butylcyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJTXQRITQYKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150199
Record name 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-

CAS RN

1129-21-1
Record name 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylcyclohexa-3,5-diene-1,2-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-
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3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-
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3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-
Reactant of Route 4
3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-
Reactant of Route 5
3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-
Reactant of Route 6
3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)-

Citations

For This Compound
1
Citations
CS Cheng, CC Lao, QQ Cheng, ZL Zhang, JG Lu… - Food Chemistry, 2021 - Elsevier
In order to reveal the color formation mechanism of blood-red edible bird’s nests (EBNs) and develop a quick and specific strategy to distinguish the artificial fake one, multiple methods …
Number of citations: 2 www.sciencedirect.com

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